molecular formula C20H31BBrNO2Si B596628 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester CAS No. 1256358-99-2

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester

Cat. No. B596628
M. Wt: 436.272
InChI Key: QHNDMVTZNJIIBZ-UHFFFAOYSA-N
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Description

“6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester” is a compound with the linear formula C20H31BBrNO2Si . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . This compound is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .


Chemical Reactions Analysis

This compound is often used in the Suzuki–Miyaura coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

  • Application Summary : The compound is used as a boron reagent in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds .
  • Methods of Application : The Suzuki–Miyaura coupling involves the use of a palladium catalyst to couple boronic acids with organic halides . The “6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester” would serve as the boronic acid component in this reaction .
  • Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Future Directions

The future directions of research involving this compound could involve further exploration of its use in the Suzuki–Miyaura coupling reaction, as well as other carbon–carbon bond forming reactions . Additionally, the development of more efficient synthesis methods for this compound could be a valuable area of future research .

properties

IUPAC Name

[6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDMVTZNJIIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BBrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681937
Record name 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester

CAS RN

1256358-99-2
Record name 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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